Silenorubicoside A
Description
Silenorubicoside A (CAS: 857411-52-0) is a triterpenoid saponin isolated from the roots of Silene rubicunda (Caryophyllaceae). Its molecular formula is C₇₉H₁₂₂O₄₁, with a molecular weight of 1726.80 g/mol and a melting point of 205–207°C . The compound exhibits a specific optical rotation of [α]²²_D +7.1 (c = 0.96, MeOH), indicative of its stereochemical complexity. As a bioactive saponin, it is utilized in life sciences research, particularly in studies exploring triterpenoid biosynthesis and pharmacological applications .
Properties
Molecular Formula |
C79H122O41 |
|---|---|
Molecular Weight |
1727.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-3-hydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C79H122O41/c1-28-42(87)58(115-67-52(97)57(37(86)26-105-67)114-65-47(92)43(88)35(84)24-103-65)53(98)69(106-28)118-62-50(95)55(113-70-54(99)60(110-32(5)83)56(30(3)107-70)109-31(4)82)29(2)108-71(62)120-73(102)79-20-18-74(6,7)22-34(79)33-12-13-40-75(8)16-15-41(76(9,27-81)39(75)14-17-78(40,11)77(33,10)19-21-79)112-72-63(119-68-49(94)46(91)45(90)38(23-80)111-68)59(51(96)61(117-72)64(100)101)116-66-48(93)44(89)36(85)25-104-66/h12,27-30,34-63,65-72,80,84-99H,13-26H2,1-11H3,(H,100,101)/t28-,29+,30+,34-,35+,36+,37+,38+,39?,40?,41-,42-,43-,44-,45-,46-,47+,48+,49+,50-,51-,52+,53+,54+,55-,56+,57-,58+,59-,60+,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72+,75-,76-,77+,78+,79-/m0/s1 |
InChI Key |
VRFIDKIGERKEBG-ISNZVDBWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H]([C@@]7(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)OC(=O)C)OC(=O)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Silenorubicoside A involves the extraction of the compound from the roots of Silene rubicunda. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using methanol . The methanol extract is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
The extraction and purification processes used in laboratory settings can be scaled up for industrial production, but this would require optimization of the extraction and purification steps to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Silenorubicoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under controlled conditions using specific reagents and catalysts.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Silenorubicoside A involves its interaction with specific molecular targets and pathways in biological systems . As a triterpenoid saponin, it can interact with cell membranes, leading to changes in membrane permeability and signaling pathways . This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silenorubicoside B, C, and D
Silenorubicoside A is part of a family of saponins isolated from Silene rubicunda. Key structural and physicochemical differences are highlighted below:
Table 1: Comparison of Silenorubicosides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | [α]²²_D (c, solvent) | Source |
|---|---|---|---|---|---|
| This compound | C₇₉H₁₂₂O₄₁ | 1726.80 | 205–207 | +7.1 (0.96, MeOH) | Silene rubicunda roots |
| Silenorubicoside B | C₇₆H₁₁₆O₄₀ | 1668.70 | 207–209 | +7.2 (0.97, MeOH) | Silene rubicunda roots |
| Silenorubicoside C | C₆₈H₁₀₄O₃₃ | 1448.65 | 205–207 | +7.1 (0.96, MeOH) | Silene rubicunda roots |
| Silenorubicoside D | C₆₆H₁₀₄O₃₆ | 1472.63 | 171–173 | +28.0 (0.93, MeOH) | Silene rubicunda roots |
Key Observations:
- Structural Variations: this compound has the largest molecular weight and carbon skeleton (C₇₉ vs. C₆₆ in Silenorubicoside D), suggesting differences in glycosylation patterns or aglycone structures. Silenorubicoside D, for instance, contains 16α-hydroxygypsogenic acid as its aglycone .
- Optical Activity: Silenorubicoside D exhibits a significantly higher optical rotation ([α]²²_D +28.0), likely due to additional chiral centers or distinct sugar moieties.
- Thermal Stability: this compound and B share similar melting points (~205–209°C), whereas Silenorubicoside D melts at a lower temperature (171–173°C), possibly due to reduced hydrogen bonding in its structure.
Comparison with Saponariosides and Sinocrassuloside VI
Other triterpenoid saponins from related plant species provide functional and structural contrasts:
Table 2: Comparison with Non-Silene Saponins
| Compound | Molecular Formula | Molecular Weight (g/mol) | [α]²²_D (c, solvent) | Source |
|---|---|---|---|---|
| Saponarioside L | C₅₃H₈₄O₂₄ | 1104.54 | +3.6 (0.5, MeOH) | Saponaria officinalis |
| Sinocrassuloside VI | C₇₁H₁₀₂O₃₁ | 1450.64 | +18.4 (0.076, MeOH) | Sinocrassula asclepiadea |
Key Observations:
- Size and Complexity: this compound is ~50% larger than Saponarioside L (C₇₉ vs. C₅₃), reflecting a higher degree of glycosylation.
- Biosynthetic Diversity: Sinocrassuloside VI (C₇₁) shares a mid-sized triterpenoid backbone but originates from a different genus (Sinocrassula), highlighting evolutionary divergence in saponin biosynthesis.
Distinction from Silenoside A
Silenoside A (CAS: 81655-86-9) is often confused with this compound due to naming similarities. However, it is a distinct compound:
- Molecular Formula: C₃₃H₅₄O₁₂ (MW: 642.785 g/mol), less than half the size of this compound.
- Structure: Derived from ecdysterone (a steroid) with a galactopyranoside moiety, unlike the triterpenoid core of this compound .
Research Implications
- Structure-Activity Relationships (SAR): The glycosylation patterns and aglycone structures in this compound and its analogs may influence bioactivities such as membrane permeability and receptor binding .
- Taxonomic Significance: The presence of unique saponins in Silene rubicunda supports its use in chemotaxonomic studies .
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